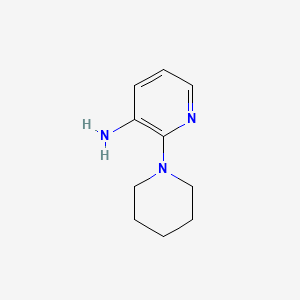

2-(1-Piperidinyl)-3-pyridinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1-Piperidinyl)-3-pyridinamine is a heterocyclic compound that features both piperidine and pyridine moieties Piperidine is a six-membered ring containing five methylene bridges and one amine bridge, while pyridine is a six-membered ring with one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Piperidinyl)-3-pyridinamine typically involves the reaction of 3-chloropyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Piperidinyl)-3-pyridinamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Mechanism of Action:

The compound exhibits potential anticancer properties by targeting specific kinases involved in tumor growth. For instance, research indicates that derivatives of piperidine can inhibit c-KIT kinase, which is implicated in several cancers, including gastrointestinal stromal tumors (GIST) and systemic mastocytosis .

Case Studies:

- A study demonstrated that piperidine derivatives showed cytotoxicity against various cancer cell lines. Specifically, compounds derived from 2-(1-Piperidinyl)-3-pyridinamine were tested for their ability to induce apoptosis in cancer cells, with promising results observed in vitro .

- Another investigation highlighted the effectiveness of piperidine-based compounds in inhibiting tumor growth in xenograft models, suggesting their potential as therapeutic agents .

Neurological Applications

Alzheimer's Disease Treatment:

Research has shown that piperidine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes linked to Alzheimer's disease. Compounds containing the piperidine structure have been developed to improve cognitive function by enhancing cholinergic signaling .

Case Studies:

- A recent study focused on dual inhibitors that target both cholinesterases and amyloid beta aggregation, showcasing the therapeutic potential of piperidine derivatives in neurodegenerative diseases .

Antimicrobial Properties

Piperidine derivatives have been explored for their antimicrobial activities against a range of pathogens. The structural diversity provided by the piperidine ring enhances the efficacy of these compounds against bacterial and fungal infections.

Data Table: Antimicrobial Activity of Piperidine Derivatives

| Compound Name | Pathogen Targeted | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| N-ethyl-2-(1-piperazinyl)-3-pyridinamine | Escherichia coli | High |

| Piperidine-based antifungal agents | Candida albicans | Significant |

Pharmaceutical Development

The compound serves as a scaffold for developing new pharmaceuticals due to its favorable pharmacokinetic properties. Its ability to cross the blood-brain barrier makes it particularly valuable for central nervous system-targeted therapies.

Applications in Drug Design:

Wirkmechanismus

The mechanism of action of 2-(1-Piperidinyl)-3-pyridinamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidine: A simpler structure with only the piperidine ring.

Pyridine: Contains only the pyridine ring.

2-(1-Pyrrolidinyl)-3-pyridinamine: Similar structure but with a pyrrolidine ring instead of piperidine.

Uniqueness

2-(1-Piperidinyl)-3-pyridinamine is unique due to the combination of both piperidine and pyridine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications.

Biologische Aktivität

2-(1-Piperidinyl)-3-pyridinamine, also known as B1318018, is a compound with significant potential in medicinal chemistry and pharmacology. Its unique structure combines a piperidine ring with a pyridinamine moiety, which may contribute to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure

The chemical formula of this compound is C10H12N2. The structure features a piperidine ring attached to a pyridine ring, which enhances its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that this compound may modulate neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This modulation can lead to various pharmacological effects, including:

- Antidepressant Activity : By influencing serotonin levels, it may exhibit mood-enhancing properties.

- Antipsychotic Effects : Its interaction with dopamine receptors suggests potential use in managing psychotic disorders.

- Neuroprotective Properties : Preliminary studies indicate that it might protect neuronal cells from oxidative stress.

Biological Activity Data

A summary of key biological activities observed in research studies is presented in Table 1.

| Activity | Effect | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Antipsychotic | Dopamine receptor modulation | |

| Neuroprotection | Reduced oxidative stress |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various therapeutic contexts:

- Antidepressant Efficacy : A study involving animal models demonstrated that administration of the compound led to significant reductions in depressive-like behaviors compared to controls. The mechanism was linked to increased serotonin availability in synaptic clefts.

- Cognitive Enhancement : In cognitive impairment models, the compound showed promise in improving memory and learning abilities, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

- Comparative Analysis : In comparative studies with other piperidine derivatives, this compound exhibited superior selectivity for certain receptor subtypes, indicating a favorable pharmacological profile for further development.

Pharmacokinetics

The pharmacokinetic properties of this compound have been assessed through various studies. Key findings include:

- Absorption : Rapid absorption following oral administration.

- Metabolism : Primarily metabolized by liver enzymes; potential for drug-drug interactions.

- Excretion : Renal excretion predominates, necessitating caution in patients with renal impairment.

Eigenschaften

IUPAC Name |

2-piperidin-1-ylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-9-5-4-6-12-10(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRAPFORRCKQQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.